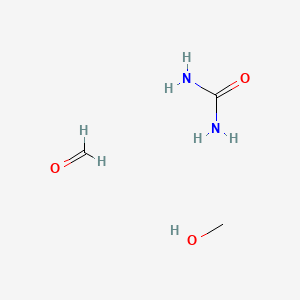

Formaldehyde;methanol;urea

Description

Overview of Chemical Interactions and Their Significance in Polymer Science

The synthesis of urea-formaldehyde resins is a complex process that involves a series of chemical reactions. The primary reactions are hydroxymethylation (or methylolation) and subsequent condensation. chimarhellas.comchimarhellas.com

Hydroxymethylation: This initial step involves the addition of formaldehyde (B43269) to the amino groups of urea (B33335), forming methylolureas. This reaction is typically carried out under neutral or alkaline conditions (pH 7.5-8.5). ureaknowhow.comnih.gov Depending on the molar ratio of formaldehyde to urea (F/U), various methylolureas can be formed, including monomethylolurea, dimethylolurea (B1678115), and trimethylolurea. nih.govkirj.ee

Condensation: Following hydroxymethylation, the condensation stage occurs, which is favored under acidic conditions. mdpi.com This process involves the polymerization of the methylolurea monomers to form larger oligomers and eventually a cross-linked three-dimensional network. This polymerization leads to the formation of methylene (B1212753) (-CH2-) and methylene ether (-CH2-O-CH2-) bridges between urea units, which are responsible for the resin's structure and properties. chimarhellas.comchimarhellas.com

The presence of methanol (B129727) in the system can influence these reactions in several ways. Methanol is often present in commercial formaldehyde solutions (formalin) as a stabilizer to prevent the precipitation of paraformaldehyde. core.ac.uk Beyond its role as a solvent, methanol can react with formaldehyde and methylol groups. vot.pl This can lead to the formation of hemiformals and can also introduce methoxy (B1213986) groups into the polymer structure, which can affect the resin's viscosity, reaction rate, and final properties such as hydrolytic stability. ureaknowhow.comresearchgate.net

The molar ratio of formaldehyde to urea is a critical parameter that significantly affects the properties of the resulting resin. ureaknowhow.com Higher F/U ratios generally lead to a higher degree of cross-linking, resulting in resins with better water resistance but also increased brittleness and higher free formaldehyde content. ureaknowhow.comresearchgate.net Conversely, lower F/U ratios reduce formaldehyde emissions but can compromise the resin's performance, particularly its water resistance. mdpi.comwoodj.org

Historical Context of Urea-Formaldehyde Resin Synthesis Research

The history of urea-formaldehyde resins dates back to the late 19th century. In 1884, Hölzer first synthesized a product from the reaction of urea and formaldehyde, though the polymeric nature of the substance was not understood at the time. Further investigations by researchers like Goldschmidt and Tollens in the following years contributed to the understanding of the reaction. ontosight.ai The first patents for UF resins were granted to German and British chemists in the early 1920s, paving the way for their commercialization. researchgate.net

Early research focused on understanding the fundamental chemistry of the urea-formaldehyde reaction and developing practical applications for the resulting resins. The development of methods to control the reaction, such as the use of pH adjustments and temperature control, was crucial for producing resins with consistent properties.

In the mid-20th century, the focus of research shifted towards improving the performance of UF resins for various applications, particularly as wood adhesives. A significant area of investigation has been the modification of UF resins to enhance their properties. This includes efforts to improve their water resistance, reduce their brittleness, and, most notably, to lower the emission of unreacted formaldehyde from the cured products. The inclusion of modifiers like methanol has been a part of this ongoing research to fine-tune the resin's characteristics. vot.plresearchgate.net

Scope and Research Objectives for the Formaldehyde-Methanol-Urea System

Contemporary research on the formaldehyde-methanol-urea system is driven by several key objectives, largely centered around optimizing the performance of urea-formaldehyde resins while addressing their environmental and health concerns.

One of the primary research objectives is the reduction of formaldehyde emissions . researchgate.netsciencepublishinggroup.com This is often pursued by lowering the formaldehyde-to-urea molar ratio in the resin synthesis. mdpi.comwoodj.org However, this can negatively impact the resin's properties. Therefore, a significant area of research involves developing strategies to compensate for the performance loss in low-molar-ratio UF resins. This includes the use of various modifiers and a deeper understanding of the reaction kinetics and structural evolution during synthesis. woodj.orgresearchgate.net

Another important objective is the improvement of the hydrolytic stability and water resistance of UF resins. researchgate.netresearchgate.net Research in this area explores the effects of different synthesis conditions and the incorporation of various modifiers, including alcohols like methanol, to create more durable adhesive bonds, especially in humid environments. vot.plresearchgate.net

Understanding the complex reaction kinetics and mechanisms remains a fundamental research goal. ureaknowhow.comcusat.ac.in Advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR), are employed to elucidate the intricate network of reactions and the resulting polymer structures. ureaknowhow.comnih.govkirj.ee This detailed understanding is crucial for designing and controlling the synthesis process to achieve desired resin properties. ureaknowhow.com

The following table provides an overview of typical experimental conditions and their impact on the properties of urea-formaldehyde resins, based on findings from various research studies.

| Parameter | Condition/Value | Observed Effect on Resin Properties |

| Formaldehyde/Urea (F/U) Molar Ratio | 1.0 - 1.2 | Lower formaldehyde emission, but can lead to reduced water resistance. ureaknowhow.comresearchgate.net |

| 1.8 - 2.5 | Higher degree of cross-linking and improved water resistance, but also higher brittleness and formaldehyde emissions. mdpi.com | |

| pH (Addition Stage) | 7.5 - 8.5 | Promotes the formation of methylolureas. ureaknowhow.comnih.gov |

| pH (Condensation Stage) | Acidic | Favors the polymerization and cross-linking of the resin. mdpi.com |

| Methanol Content | 4 wt. % | Can act as a modifier, affecting viscosity, gelation time, and free formaldehyde content. vot.pl |

| Present as stabilizer in formalin | Can participate in the reaction, forming hemiformals and influencing the final polymer structure. core.ac.ukresearchgate.net | |

| Reaction Temperature | 60 - 90 °C | Affects the rate of both hydroxymethylation and condensation reactions. vot.plureaknowhow.com |

The following table details the functional groups identified in urea-formaldehyde resins using FTIR spectroscopy, which are indicative of the chemical structures formed during the reaction.

| Wavenumber Range (cm⁻¹) | Functional Group | Significance in UF Resin Structure |

| 3300-3400 | N-H stretching | From the amide groups of urea. ureaknowhow.comnih.gov |

| 2850-2950 | C-H stretching | From methylene groups in formaldehyde. ureaknowhow.comnih.gov |

| 1675-1740 | C=O stretching | From the carbonyl group in urea and formaldehyde. ureaknowhow.com |

| 1600-1650 | C=O stretching | Another peak associated with the carbonyl group. ureaknowhow.com |

| 1530-1560 | –C–NH bending | Indicative of the amide structure. nih.gov |

Structure

2D Structure

Properties

CAS No. |

94645-52-0 |

|---|---|

Molecular Formula |

C3H10N2O3 |

Molecular Weight |

122.12 g/mol |

IUPAC Name |

formaldehyde;methanol;urea |

InChI |

InChI=1S/CH4N2O.CH4O.CH2O/c2-1(3)4;2*1-2/h(H4,2,3,4);2H,1H3;1H2 |

InChI Key |

JHFIZECAWVZING-UHFFFAOYSA-N |

Canonical SMILES |

CO.C=O.C(=O)(N)N |

Related CAS |

37999-54-5 |

Origin of Product |

United States |

Fundamental Reaction Mechanisms in Urea Formaldehyde Resin Synthesis

Initial Methylolation (Hydroxymethylation) Reactions of Urea (B33335) with Formaldehyde (B43269)

The first step in UF resin synthesis is the addition reaction between urea and formaldehyde, which results in the formation of various methylolureas. researchgate.netebootathon.com This reaction, known as methylolation or hydroxymethylation, can be catalyzed by both acids and bases and involves the attachment of hydroxymethyl groups (-CH₂OH) from formaldehyde to the nitrogen atoms of urea. globallcadataaccess.orgirispublishers.comuc.edu

Formation of Monomethylolurea, Dimethylolurea (B1678115), and Trimethylolurea Derivatives

Urea has four reactive hydrogen atoms on its two amino groups, allowing for the addition of up to four formaldehyde molecules. irispublishers.comirispublishers.com However, in practice, the primary products of the methylolation stage are monomethylolurea (MMU), dimethylolurea (DMU), and trimethylolurea (TMU). ebootathon.comepa.ie The formation of tetramethylolurea is not typically observed, likely due to steric hindrance. ebootathon.comasianpubs.orgresearchgate.net

The reaction proceeds stepwise. Initially, one molecule of formaldehyde reacts with urea to form monomethylolurea. epa.ie Further reactions with formaldehyde lead to the formation of N,N'-dimethylolurea (where each nitrogen has one methylol group) and N,N-dimethylolurea (where one nitrogen has two methylol groups). asianpubs.org Subsequent reactions can produce trimethylolurea. core.ac.uk Theoretical studies suggest that the energy barriers for the formation of MMU, DMU, and TMU are quite close. asianpubs.orgresearchgate.netasianpubs.org

The distribution of these methylolurea derivatives is highly dependent on the reaction conditions. ebootathon.com

Influence of Reaction Conditions on Methylolurea Formation

The formation of methylolurea derivatives is significantly influenced by several key reaction parameters, including pH, temperature, and the formaldehyde to urea (F/U) molar ratio.

pH: The methylolation reaction can occur across a wide pH range. ebootathon.com However, it is typically initiated under neutral or alkaline conditions (pH 7.5-9) to favor the formation of methylol compounds. npcsblog.comncsu.eduresearchgate.net Under alkaline conditions, the base (like OH⁻) deprotonates urea to form a urea anion, which is a stronger nucleophile and reacts readily with formaldehyde. asianpubs.orgasianpubs.org Acidic conditions also catalyze the reaction. uc.edu The rate of reaction is directly proportional to both hydrogen and hydroxyl ion concentrations. researchgate.net

Temperature: The initial methylolation is an exothermic reaction. epa.ie The process is often started at a lower temperature and then heated to around 90-95°C to speed up the reaction. ncsu.eduepa.ie However, sudden drops in temperature can hinder the reaction and cause urea to precipitate. irispublishers.comirispublishers.com

Formaldehyde to Urea (F/U) Molar Ratio: The F/U molar ratio is a critical factor determining the degree of methylolation. chimarhellas.com Higher F/U ratios, typically between 1.6:1 and 2:1, are used to promote the formation of more highly substituted methylolureas like dimethylolurea and trimethylolurea. chimarhellas.comnpcsblog.com This excess of formaldehyde helps to ensure better cross-linking later in the condensation stage. npcsblog.com The relative formation rates for mono-, di-, and trimethylolurea have been estimated to be in a ratio of approximately 9:3:1, although this can vary with specific reaction conditions. ebootathon.com

| Reaction Condition | Influence on Methylolation | Typical Range/Value |

|---|---|---|

| pH | Catalyzes the reaction. Alkaline conditions (formation of urea anion) are common for the initial step. | 7.5 - 9.0 (Initial Stage) npcsblog.comncsu.edu |

| Temperature | Increases reaction rate. The reaction is exothermic. | 50 - 95°C npcsblog.comepa.ie |

| F/U Molar Ratio | Higher ratios lead to a higher degree of methylolation (more di- and tri-methylolureas). | 1.5:1 to 4:1 google.com |

Condensation (Polymerization) Reactions

Following the initial methylolation, the second stage of UF resin synthesis involves condensation reactions. irispublishers.comresearchgate.netirispublishers.com In this step, the methylolurea monomers and oligomers react with each other or with remaining urea to form larger polymer chains. irispublishers.comirispublishers.com This polymerization process is primarily catalyzed by acidic conditions (typically pH 4.0-5.0) and leads to the formation of a three-dimensional cross-linked network in the final cured resin. npcsblog.comncsu.eduebootathon.com The viscosity of the resin gradually increases as the molecular weight of the polymer grows. irispublishers.comirispublishers.com Two main types of linkages are formed during this stage: methylene (B1212753) bridges and methylene ether linkages.

Formation of Methylene Bridges (-N-CH₂-N-)

Methylene bridges are a fundamental structural component of the cured UF resin, formed through the condensation of a methylol group with an amino group of another urea or methylolurea molecule, releasing a molecule of water. irispublishers.comebootathon.comirispublishers.com These bridges link the urea units together, creating the polymer backbone. as-proceeding.com

The formation of methylene bridges is favored under acidic conditions. ebootathon.comresearchgate.net Theoretical and experimental studies have shown that under strongly acidic conditions, the formation of methylene bridges becomes much more competitive. nih.govmdpi.com In contrast, under alkaline conditions, methylene linkages are formed much more slowly and may not be detectable in the early stages of the reaction, especially at higher F/U ratios. nih.gov However, as the reaction proceeds under alkaline conditions, methylene linkages do begin to form and can become the predominant structure. tandfonline.comresearchgate.net The F/U molar ratio also plays a role; at a lower F/U ratio (e.g., 1:1), methylene bridges become more competitive with ether linkages even under alkaline conditions. nih.gov

Formation of Methylene Ether Linkages (-N-CH₂-O-CH₂-N-)

Methylene ether linkages are formed by the condensation of two methylol groups, which also releases a molecule of water. irispublishers.comebootathon.comirispublishers.com These linkages are considered less stable than methylene bridges and can be hydrolyzed, which can contribute to formaldehyde release from the final product. chimarhellas.com

The formation of methylene ether linkages can occur under both acidic and alkaline conditions. ebootathon.comnih.gov In fact, under weakly alkaline conditions (pH 8-9), the formation of methylene ether linkages can be quite fast, while methylene bridges may not be observed. nih.govresearchgate.net Theoretical calculations have indicated that the energy barrier for the formation of linear ether linkages is lower than that for linear methylene linkages, suggesting the former should form faster. nih.gov However, these ether linkages can be converted to more stable methylene linkages, particularly under acidic conditions or during prolonged reaction times under strong alkaline conditions. nih.govtandfonline.comresearchgate.net

Competitive Reaction Rules and Oligomer Distribution

The synthesis of UF resin is characterized by a complex competition between the formation of methylene and methylene ether bridges. researchgate.netnih.gov The distribution of these linkages and the resulting oligomer structures are governed by the reaction conditions.

| Condition | Predominant Linkage Type & Oligomer Characteristics |

|---|---|

| Weakly Alkaline (pH 8-9) | Methylene ether linkages form rapidly. Methylene bridge formation is minor or not observed, especially at high F/U ratios. nih.govresearchgate.net Oligomers are mainly linked by ether bonds. tandfonline.comresearchgate.net |

| Strongly Alkaline (pH > 12) | Initially, ether linkages and uron structures form. Over time, methylene linkages appear and become predominant, partly through the conversion of ether linkages. nih.govtandfonline.comresearchgate.net |

| Acidic (pH 4-5) | Favors the formation of methylene bridges. ebootathon.comresearchgate.net Both linkage types form, but methylene bridges are generally more stable and their formation is a key part of the curing process. chimarhellas.com |

| High F/U Molar Ratio (e.g., 2:1) | Favors the formation of methylene ether linkages under alkaline conditions. nih.gov Leads to more branched structures. nih.gov |

| Low F/U Molar Ratio (e.g., 1:1) | Methylene bridge formation becomes more competitive with ether bridge formation, even under alkaline conditions. nih.gov Leads to more linear structures. researchgate.net |

Catalytic Mechanisms in Reaction Progression

Catalysis is essential in directing the synthesis of urea-formaldehyde resins, with different pH conditions favoring distinct reaction pathways. The process is typically biphasic, involving an initial base-catalyzed stage followed by an acid-catalyzed stage to achieve complete polymerization.

Base-Catalyzed Methylolation and Initial Condensation Reactions

The initial step in urea-formaldehyde resin synthesis, known as methylolation or hydroxymethylation, is generally carried out under neutral or alkaline conditions. uc.eduresearchgate.netirispublishers.com In this stage, formaldehyde adds to the amino groups of urea to form various methylolureas, such as monomethylolurea, dimethylolurea, and trimethylolurea. irispublishers.comasianpubs.org

The catalytic role of the base, typically a hydroxide (B78521) ion (OH-), is to deprotonate urea, forming a urea anion (H2NCONH−). asianpubs.org This anion is a more potent nucleophile than urea itself and readily attacks the electrophilic carbon of formaldehyde. asianpubs.org Theoretical studies suggest that the addition mechanism is energetically more favorable than a substitution mechanism involving methanediol (B1200039) (the hydrated form of formaldehyde). asianpubs.orgresearchgate.net

While it was traditionally believed that significant polymer formation does not occur under basic conditions, more recent research has shown that condensation reactions leading to the formation of methylene ether linkages (–CH2–O–CH2–) can occur at a significant rate at pH levels between 8 and 9. nih.govsemanticscholar.org However, the formation of methylene linkages (–NR–CH2–NR–) is less favored under these conditions. nih.gov The self-condensation of urea-formaldehyde monomers is generally dominant over co-condensation with other potential reactants under alkaline conditions. dntb.gov.ua

Acid-Catalyzed Condensation and Polymer Network Development

The transition to an acidic environment is crucial for the polymerization and cross-linking of the methylolurea intermediates into a robust three-dimensional network. uc.eduresearchgate.net The addition of an acid catalyst promotes the condensation reactions between the hydroxymethyl groups of the methylolureas and other amine hydrogens. researchgate.net

Under acidic conditions, a hydroxymethyl group is protonated, leading to the formation of a carbocation intermediate. This electrophilic species can then be attacked by a nitrogen atom from another urea or methylolurea molecule. dntb.gov.ua This process results in the formation of methylene bridges (–CH2–), which are the primary linkages in the cured resin network. cnrs.fr The formation of these more stable methylene bridges is favored at lower pH values. cnrs.fr

The acid-catalyzed stage is characterized by the rapid growth of the polymer chains and extensive cross-linking. researchgate.net The type of linkages formed is dependent on reaction conditions such as temperature and pH. cnrs.fr For instance, lower temperatures and mildly acidic conditions can favor the formation of less stable methylene ether bridges, which can subsequently rearrange to the more stable methylene bridges. cnrs.fr This stage is critical for developing the final structure and properties of the thermoset polymer.

Unimolecular Elimination of Conjugate Base (E1cb) Mechanism for Methyleneurea (B13816848) Intermediate Formation

Recent theoretical studies have proposed a new mechanism for base-catalyzed urea-formaldehyde condensation reactions involving a methyleneurea intermediate (–HN–CO–N=CH2). nih.govresearchgate.netnih.gov This mechanism is identified as a unimolecular elimination of conjugate base (E1cb) pathway. nih.govresearchgate.netdntb.gov.ua

The E1cb mechanism involves two main steps. First, a base abstracts a proton from the nitrogen atom of a methylolurea, creating a nitrogen-charged anion (the conjugate base). nih.gov This is a rapid and reversible step. The second, rate-determining step is the elimination of a hydroxide ion from this conjugate base, which leads to the formation of the highly reactive methyleneurea intermediate. nih.gov

Quantum chemistry calculations have shown that the potential energy barrier for this E1cb mechanism is significantly lower than that of the previously proposed SN2 mechanism, suggesting that the E1cb pathway is kinetically much more feasible. nih.govresearchgate.netnih.gov The predicted potential energy barrier for the E1cb step is approximately 59.6 kJ/mol. nih.govresearchgate.netdntb.gov.ua Once formed, the methyleneurea intermediate can undergo Michael addition reactions with anions of methylolureas, leading to the formation of various condensed structures. researchgate.netnih.gov

Nucleophilic Addition and SN2 Mechanisms in Methylolurea Formation

The formation of methylolureas under alkaline conditions can proceed through different mechanistic pathways depending on the form of formaldehyde present in the aqueous solution. asianpubs.orgresearchgate.net Formaldehyde exists in equilibrium with its hydrated form, methanediol (CH2(OH)2). asianpubs.org

The primary mechanism for the reaction of the urea anion with unhydrated formaldehyde (CH2O) is a nucleophilic addition. asianpubs.orgresearchgate.net This pathway is considered to be energetically more favorable. asianpubs.orgresearchgate.net In this reaction, the nucleophilic nitrogen of the urea anion directly attacks the electrophilic carbonyl carbon of formaldehyde.

Alternatively, the reaction between the urea anion and methanediol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. asianpubs.orgresearchgate.net In this case, the urea anion acts as the nucleophile, attacking the carbon atom of methanediol and displacing a hydroxide ion as the leaving group. masterorganicchemistry.com Theoretical calculations have indicated that the potential energy barriers for the formation of monomethylolurea, dimethylolurea, and trimethylolurea through these pathways are relatively close, suggesting that the reactivity of the –NH2 and –NH– groups toward formaldehyde is similar. asianpubs.orgresearchgate.net However, the SN2 mechanism for base-catalyzed condensation has been found to have a high energy barrier, making it less consistent with the observed rapid formation of ether linkages at high temperatures. semanticscholar.org

Role of Methanol in Formaldehyde Urea Chemical Systems

Methanol (B129727) as a Formaldehyde (B43269) Production Precursor

The vast majority of formaldehyde produced globally originates from the catalytic oxidation of methanol. wikipedia.orgresearchgate.net This makes methanol an indispensable precursor in the chemical supply chain leading to urea-formaldehyde products.

The industrial conversion of methanol to formaldehyde is achieved primarily through catalytic oxidative dehydrogenation. wikipedia.orgresearchgate.net In this process, methanol vapor and oxygen react at high temperatures in the presence of a metal or metal oxide catalyst. wikipedia.orgmdpi.com There are two main competing reactions that occur simultaneously to produce formaldehyde:

Oxidative Dehydrogenation: 2 CH₃OH + O₂ → 2 CH₂O + 2 H₂O wikipedia.org

Dehydrogenation: CH₃OH → CH₂O + H₂ wikipedia.org

Two dominant technologies are used for this conversion, distinguished by the type of catalyst employed: the silver-catalyzed process and the metal oxide-catalyzed process (commonly known as the Formox process). wikipedia.orgresearchgate.net

Silver Catalyst Process: This process operates at high temperatures, typically around 650°C. Both oxidation and dehydrogenation reactions occur on the silver catalyst surface. wikipedia.org

Metal Oxide Catalyst Process: This method uses a mixed oxide catalyst, most commonly based on iron(III) molybdate (B1676688) (Fe₂(MoO₄)₃) and molybdenum trioxide (MoO₃). researchgate.netmdpi.combohrium.com It operates at a lower temperature range of 250–400°C. wikipedia.org Vanadium oxide-based catalysts are also utilized. wikipedia.orgacs.org Research indicates that for these catalysts, the rate-limiting step is the dehydrogenation of a methoxy (B1213986) radical (–OCH₃) that forms on the catalyst surface after the initial adsorption of methanol. acs.orgacs.org

The choice of catalyst and process conditions influences the efficiency and selectivity of formaldehyde production. The iron-molybdate process is noted for its high selectivity and yield, often exceeding 90%. mdpi.combohrium.com

Table 1: Comparison of Industrial Formaldehyde Production Processes from Methanol

| Feature | Silver Catalyst Process | Metal Oxide (Formox) Process |

| Catalyst | Silver (Ag) metal | Iron(III) molybdate (Fe₂(MoO₄)₃) with excess Molybdenum trioxide (MoO₃) |

| Operating Temperature | ~650°C wikipedia.org | 250–400°C wikipedia.org |

| Primary Reaction | Simultaneous oxidation and dehydrogenation wikipedia.org | Primarily oxidative dehydrogenation researchgate.netmdpi.com |

| Key Characteristics | High temperature operation. | High selectivity and conversion; lower operating temperature. mdpi.combohrium.com |

Integrated Processes for Formaldehyde and Urea-Formaldehyde Production

To enhance economic and process efficiency, modern chemical plants are increasingly designed as integrated complexes. google.commatthey.com In the context of urea-formaldehyde, this involves integrating the synthesis of ammonia (B1221849), methanol, formaldehyde, and urea-formaldehyde concentrate (UFC) on a single site. matthey.comwipo.intwipo.int

Methanol as a Component and Modifier in Formaldehyde Solutions and Resin Synthesis

Beyond its role as a precursor, methanol is an active component in formaldehyde solutions and the subsequent urea-formaldehyde resin synthesis, where it functions as a stabilizer and a reaction modifier.

Formaldehyde is a gas that is typically handled as an aqueous solution known as formalin. wikipedia.org In aqueous solutions with concentrations above 30%, formaldehyde has a strong tendency to polymerize, forming a white precipitate called paraformaldehyde. google.com To prevent this polymerization and ensure the solution remains stable for storage and transport, a stabilizer is added. wikipedia.orggoogle.com Methanol is the most common stabilizer used for this purpose. wikipedia.orgcsic.es

Commercial-grade formalin, which is typically 37% formaldehyde by mass, usually contains 10–15% methanol. wikipedia.orgsigmaaldrich.comsigmaaldrich.comthomassci.com The methanol stabilizes the solution by reacting with formaldehyde to form hemiacetals, which are more stable and less prone to polymerization than free formaldehyde in water. csic.es This keeps the formaldehyde chemically available for subsequent reactions, such as the synthesis of UF resins.

Table 2: Typical Composition of Commercial Formalin

| Component | Chemical Formula | Concentration (by weight) | Function |

| Formaldehyde | HCHO | ~37% wikipedia.orgsigmaaldrich.com | Primary reactant |

| Water | H₂O | Balance | Solvent |

| Methanol | CH₃OH | 10–15% wikipedia.orgsigmaaldrich.comsigmaaldrich.com | Stabilizer (prevents polymerization) |

Influence on Reaction Rate and Mixture Viscosity

During the synthesis of urea-formaldehyde resins, methanol present in the formalin solution can influence the reaction kinetics and the physical properties of the reaction mixture. Methanol can be used to control the reaction rate and reduce the viscosity of the resin. ureaknowhow.comresearchgate.net The addition of small amounts of methanol can moderate the increase in resin viscosity during storage. researchgate.net However, the presence of methanol can also affect the curing process; for instance, some studies have shown that its presence can prolong the hot gelation time of the resin compared to modifiers with longer alkyl chains, which may be due to steric hindrance effects. vot.plvot.pl The manipulation of resin viscosity is crucial for its application, and while methanol addition is one method, viscosity is also heavily controlled by adjusting the condensation reaction parameters. researchgate.net

The presence of methanol during UF resin synthesis directly impacts the final chemical structure of the polymer. researchgate.net The synthesis of UF resins involves two main stages: the initial addition or methylolation reaction (forming methylolureas) and the subsequent condensation reaction (forming methylene (B1212753) and methylene ether bridges that create the polymer network). ontosight.aiirispublishers.com

Methanol affects this process in several ways:

Methylol Groups: The addition of methanol can influence the quantity of free methylol groups (-CH₂OH) in the final resin. google.comgoogle.com Controlling the number of these reactive groups is important as it affects the resin's properties, including its penetrability into wood substrates. google.com

Methylene Ether and Methoxy-methylene Bonds: In methanol-containing solutions, methoxymethylene groups (–CH₂OCH₃) can form as part of the ether constituents in the resin structure. kirj.ee Studies comparing resins made from standard formalin (with ~10% methanol) and concentrated formaldehyde (with little to no methanol) have shown differences in the content of methylene ether bonds (–CH₂–O–CH₂–). researchgate.net

Uron Structures: Uron rings are cyclic ether structures that can form within the UF polymer network, contributing to its stability. tandfonline.commdpi.com The presence and concentration of methanol can affect the reaction pathways, thereby influencing the formation of these cyclic derivatives. researchgate.netcapitalresin.com Research has indicated that resins synthesized with standard, methanol-stabilized formaldehyde exhibit different contents of uron structures compared to those made with methanol-free formaldehyde. researchgate.net This structural difference, in turn, affects the final performance of the resin in applications like particleboard manufacturing, impacting water resistance and mechanical properties. researchgate.net

Participation in Side Reactions (e.g., Cannizzaro Reaction producing methanol)

In the synthesis of urea-formaldehyde (UF) resins, several side reactions can occur, influencing the final product's properties and composition. One of the most notable side reactions involving formaldehyde is the Cannizzaro reaction. This reaction is a self-redox process that occurs when two molecules of an aldehyde, lacking a hydrogen atom on the alpha-carbon, react in the presence of a strong base or a heated acid. ukessays.com

In the context of formaldehyde-urea systems, two molecules of formaldehyde react, typically under strong alkaline conditions, to produce one molecule of formic acid and one molecule of methanol. mdpi.comnih.gov The reaction can also be catalyzed by acids at elevated temperatures. ukessays.com The production of formic acid can lower the pH of the reaction mixture, while the generation of methanol introduces an alcohol that can further react within the system.

The Cannizzaro reaction is particularly prominent under strongly alkaline conditions during UF resin synthesis, where it can lead to the formation of a significant amount of methanol. mdpi.comnih.gov This is a critical consideration in the industrial production of UF resins, as the reaction conditions must be carefully controlled to minimize such side reactions. The formation of formic acid and methanol can alter the planned formaldehyde/urea (B33335) molar ratio and affect the subsequent condensation and curing process. This disproportionation reaction is also a known side reaction in other formaldehyde-based syntheses, such as the production of trioxane. google.com

| Cannizzaro Reaction in Formaldehyde Systems | |

| Reactants | 2 molecules of Formaldehyde (CH₂O) + Water (H₂O) |

| Catalysts | Strong base (e.g., NaOH) or heated acid. ukessays.com |

| Products | 1 molecule of Methanol (CH₃OH) + 1 molecule of Formic Acid (HCOOH). google.com |

| Significance in UF Synthesis | Occurs under strong alkaline or acidic conditions, altering the chemical environment and reactant ratios. mdpi.comnih.gov |

Formation of Acetals, Hemiacetals, and Etherified Products

Methanol present in the formaldehyde-urea system, either as a residue from formaldehyde production or as a product of the Cannizzaro reaction, can actively participate in the formation of various derivatives. cnrs.fr Commercial formaldehyde solutions (formalin) often contain methanol (typically 5-10%) as a stabilizer to inhibit the precipitation of paraformaldehyde. core.ac.uk This methanol can react with formaldehyde and its derivatives to form hemiacetals, acetals, and etherified products. cnrs.frsmolecule.com

Hemiacetal and Acetal (B89532) Formation: The reaction between an alcohol and an aldehyde yields a hemiacetal. In this system, methanol acts as the alcohol and formaldehyde as the aldehyde. This is a reversible reaction that can be catalyzed by either acid or base. smolecule.comlibretexts.org The hemiacetal can then react with a second molecule of alcohol to form an acetal and water. libretexts.org The formation of these structures is generally considered a side reaction in the main UF resin synthesis. cnrs.fr

The mechanism involves the nucleophilic attack of the methanol's oxygen atom on the electrophilic carbonyl carbon of formaldehyde. libretexts.orgnih.gov Theoretical studies have explored the mechanism of hemiacetal formation from formaldehyde and methanol, indicating that the process can be catalyzed by Brønsted acids or assisted by water molecules. nih.gov

Etherification: In the context of UF resins, methanol can also react with the methylol groups (–CH₂OH) attached to the urea molecules. This process, known as etherification, results in the formation of methoxy methylene groups (–CH₂OCH₃). kirj.ee This reaction is typically carried out under acidic conditions and competes with the self-condensation reactions of the methylol groups. kremschem.compatsnap.com

Etherification can be an intentional step in the modification of amino resins to achieve specific properties. For instance, treating urea-formaldehyde resins with alcohols like methanol can produce organic-soluble resins suitable for surface coatings. kremschem.comscribd.com The degree of etherification can be controlled to produce resins with desired characteristics, such as improved stability and longer shelf life, as the resulting ether linkages are often less reactive than the original methylol groups. kremschem.com

| Reaction Type | Reactants | Product | Conditions |

| Hemiacetal Formation | Formaldehyde + Methanol | Hemiacetal (Methoxymethanol) | Reversible, acid or base catalyzed. smolecule.com |

| Acetal Formation | Hemiacetal + Methanol | Acetal (Dimethoxymethane) + Water | Requires acid catalyst and removal of water. libretexts.orggoogle.com |

| Etherification | Methylolurea + Methanol | Etherified Urea Resin (contains methoxy groups) + Water | Typically under acidic pH. kremschem.compatsnap.com |

Advanced Synthesis Methodologies and Process Optimization

Molar Ratio Control Strategies

The molar ratio of formaldehyde (B43269) to urea (B33335) (F/U) is a paramount factor in UF resin synthesis, dictating the structure, reactivity, and ultimate performance of the cured resin. cnrs.frtandfonline.com Strategic manipulation of this ratio at different stages of the reaction is key to producing resins with desired characteristics.

Formaldehyde/Urea (F/U) Molar Ratio Effects on Resin Structure and Reactivity

The F/U molar ratio directly impacts the chemical architecture of the UF resin. Higher initial F/U ratios, typically in the range of 1.8 to 2.5, during the initial alkaline hydroxymethylation stage, lead to the formation of a more branched polymer structure. koreascience.krnih.gov This is because a higher concentration of formaldehyde promotes the formation of di- and tri-hydroxymethylureas, which are precursors to a more cross-linked network. nih.gov Resins synthesized with a higher initial F/U ratio tend to exhibit a higher proportion of dimethyl ether bridges and methylol groups, contributing to a more branched structure and a higher polydispersity index. diva-portal.org This increased branching generally results in a more compact cured network, which can enhance water resistance and mechanical properties. tandfonline.comnih.gov

Conversely, a lower F/U molar ratio results in a more linear polymer structure with a higher proportion of methylene (B1212753) linkages. cnrs.frtandfonline.com While this can lead to reduced formaldehyde emissions, a significant drawback is often a decrease in adhesive strength and water resistance. tandfonline.comnih.gov The formation of crystalline regions in low molar ratio resins can inhibit cross-linking during the curing process, leading to poorer adhesion. tandfonline.com

The reactivity of the resin is also strongly influenced by the F/U ratio. Higher molar ratios generally lead to faster curing times due to the increased number of reactive methylol groups. cnrs.frtandfonline.com However, this can also result in a shorter shelf life for the resin. diva-portal.org Conversely, resins with lower F/U ratios exhibit slower curing rates and longer gel times. cnrs.frwoodj.org

Table 1: Effect of Initial F/U Molar Ratio on UF Resin Properties

| Initial F/U Molar Ratio | Resulting Resin Structure | Key Properties |

|---|---|---|

| High (e.g., >2.0) | Highly branched, more ether linkages, higher methylol group content. koreascience.krdiva-portal.org | Faster cure rate, higher tensile strength, better water resistance, but higher formaldehyde emission. tandfonline.comdiva-portal.org |

| Low (e.g., <1.5) | More linear, more methylene linkages, potential for crystalline regions. cnrs.frtandfonline.com | Slower cure rate, lower formaldehyde emission, but potentially weaker adhesion and reduced water resistance. tandfonline.comnih.gov |

Strategies for Low Molar Ratio Resin Synthesis

Another approach involves carefully controlling the reaction conditions, such as pH and temperature, throughout the synthesis. For instance, carrying out the initial reaction under strong alkaline or acidic conditions can influence the formation of specific chemical linkages. researchgate.net Some studies have explored using higher initial F/U molar ratios, even up to 4.0, in the first stage of the reaction, followed by subsequent urea additions to achieve a final low molar ratio. koreascience.krwoodj.org This can result in resins with a more branched structure and improved adhesion strength compared to those prepared with a consistently low molar ratio from the start. koreascience.kr

Catalytic Systems and Their Influence on Reaction Kinetics

Catalysts are essential for controlling the rate of the two primary reactions in UF resin synthesis: addition (methylolation) and condensation (polymerization). researchgate.netirispublishers.com The choice and concentration of the catalyst significantly influence the reaction kinetics and the final properties of the resin.

Selection and Concentration of Acidic Catalysts (e.g., sulfuric acid, hydrochloric acid)

Acidic catalysts are primarily used to accelerate the condensation reaction, which leads to the growth of the polymer chains and the cross-linking of the resin. ureaknowhow.comureaknowhow.comas-proceeding.com Common acidic catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). researchgate.netureaknowhow.comas-proceeding.com The concentration of the acid catalyst is a critical parameter. A higher concentration generally leads to a faster reaction rate and a shorter gel time. bme.huscirp.org However, excessively high acidity can lead to an uncontrolled reaction, potentially resulting in a brittle and weak cured resin. bme.hu

The type of acid catalyst can also influence the resin structure. For example, studies have shown that different acidic catalysts like sulfuric acid, hydrochloric acid, and phosphoric acid can lead to varying contents of methylene and ether linkages in the final polymer. researchgate.net The selection of the appropriate acid catalyst and its concentration is a balancing act to achieve a desirable cure speed without compromising the mechanical properties and stability of the final product. bme.huscirp.org

Selection and Concentration of Alkaline Catalysts (e.g., NaOH, NH4OH)

Alkaline catalysts, such as sodium hydroxide (B78521) (NaOH) and ammonium (B1175870) hydroxide (NH₄OH), are typically used in the initial stage of UF resin synthesis to promote the hydroxymethylation reaction. researchgate.netgoogle.com This reaction involves the addition of formaldehyde to the amino groups of urea to form methylolureas. researchgate.net The reaction is generally carried out at a pH between 7.0 and 8.5. google.com

The choice between NaOH and NH₄OH can affect the resulting resin properties. For instance, one study found that using NH₄OH as a catalyst resulted in a higher percentage of resin formed compared to NaOH under similar conditions. researchgate.net The concentration of the alkaline catalyst also plays a role; however, the initial condensation is primarily controlled by adjusting the pH to the desired alkaline range. google.com

Role of Buffering Salts and Metal Ion Catalysts (e.g., magnesium oxide)

Buffering salts are sometimes employed in UF resin systems to control the pH and prevent it from dropping too rapidly, which could lead to premature curing, especially during storage. google.comgoogle.com They can help maintain a stable pH environment, which is crucial for controlling the reaction rate. google.com Interestingly, while traditionally used to enhance storage life, some research has explored the use of acidified buffering salts as catalysts to achieve a fast cure speed without significantly increasing formaldehyde emissions. google.comgoogle.comgoogleapis.com

Metal ion catalysts, such as magnesium oxide (MgO), have also been investigated for their role in UF resin synthesis. mdpi.comresearchgate.net Studies have shown that MgO can act as an efficacious catalyst, promoting a faster cure rate. mdpi.comresearchgate.net The presence of Mg²⁺ ions can influence the formation of specific chemical structures, such as promoting the formation of para-methylol groups, which are more reactive and can lead to a more rapid cure. mdpi.comresearchgate.net However, the dosage of the metal ion catalyst is critical, as an inappropriate amount can have adverse effects on the formation of reactive groups in the resin. mdpi.com

Table 2: Overview of Catalytic Systems in UF Resin Synthesis

| Catalyst Type | Primary Function | Examples | Influence on Reaction |

|---|---|---|---|

| Acidic Catalysts | Accelerate condensation reaction. ureaknowhow.comureaknowhow.comas-proceeding.com | Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl). researchgate.netureaknowhow.comas-proceeding.com | Increases reaction rate, shortens gel time. bme.huscirp.org |

| Alkaline Catalysts | Promote hydroxymethylation reaction. researchgate.netgoogle.com | Sodium hydroxide (NaOH), Ammonium hydroxide (NH₄OH). researchgate.netgoogle.com | Facilitates the initial addition of formaldehyde to urea. researchgate.net |

| Buffering Salts | pH control and stabilization. google.comgoogle.com | Phosphate buffers. google.com | Can enhance storage life and potentially act as a catalyst when acidified. google.comgoogle.comgoogleapis.com |

| Metal Ion Catalysts | Promote faster curing. mdpi.comresearchgate.net | Magnesium oxide (MgO). mdpi.comresearchgate.net | Can influence the formation of more reactive chemical structures. mdpi.comresearchgate.net |

Temperature and Reaction Time Control in Polymerization

Temperature and reaction time are critical variables that govern the kinetics of the addition (methylolation) and condensation reactions, ultimately influencing the molecular structure and performance of the final resin.

The initial stage of resin synthesis, methylolation, involves the addition of formaldehyde to urea to form methylolureas. asianpubs.org This reaction is typically conducted under alkaline or neutral conditions. asianpubs.org Temperature plays a significant role in this step, although its effect is closely linked to the pH of the reaction mixture.

Under alkaline conditions (around pH 8.5), temperature has been found to have a minimal impact on the substitution reaction between urea and formaldehyde. researchgate.net However, at a neutral pH of 7, an increase in temperature leads to a greater amount of substituted urea. researchgate.net The methylolation process is an endothermic reaction that requires sufficient energy input to initiate. irispublishers.com The reaction typically begins at elevated temperatures, where urea dissolves in the formaldehyde solution. irispublishers.com

Studies have shown that the methylolation step is often carried out at temperatures ranging from 70°C to 90°C. ureaknowhow.comresearchgate.netas-proceeding.com For instance, in a conventional alkaline-acid two-step reaction, the addition reaction (methylolation) is often conducted at 90°C for about 60 minutes. woodj.org Another approach involves heating the initial urea-formaldehyde mixture to 40°C and then raising it to 90°C for 45 to 60 minutes. woodj.orgsciencepublishinggroup.com

The optimization of methylolation temperature is a key factor in controlling the formation of mono-, di-, and trimethylolureas, which are the building blocks for the subsequent condensation polymerization. researchgate.net

Table 1: Effect of Temperature and pH on Methylolation

| pH | Temperature Effect on Urea Substitution | Reference |

| 8.5 | Minimal impact on the reaction between urea and formaldehyde. | researchgate.net |

| 7.0 | Increased amount of substituted urea with increasing temperature. | researchgate.net |

Following methylolation, the condensation stage involves the polymerization of methylolureas to form larger polymer chains. This reaction is typically carried out under acidic conditions and is highly sensitive to both temperature and time. irispublishers.comirispublishers.com The viscosity of the resin mixture increases as condensation proceeds, and this is often used as a key indicator to control the reaction time. irispublishers.comirispublishers.com

The condensation reaction is generally faster at lower pH values and higher temperatures. irispublishers.com In a typical alkaline-acid two-stage synthesis, after the initial methylolation, the mixture is acidified and maintained at a temperature of about 95°C to promote the formation of methylene and methylene-ether bonds. researchgate.net Another common practice is to cool the mixture to 80°C after methylolation before starting the acidic condensation. woodj.org Some procedures even call for cooling to 60-70°C before the addition of a second batch of urea and subsequent cooling. researchgate.net

The duration of the condensation step is critical. It is continued until a specific target viscosity is reached, at which point the reaction is stopped by cooling and neutralizing the mixture. woodj.orgresearchgate.net For example, the reaction might be maintained at 70°C until a target viscosity is achieved, after which a second portion of urea is added and the mixture is cooled. woodj.org Research has indicated that both formaldehyde emission and bonding strength tend to decrease as the condensation temperature and time increase. researchgate.net

The thermal behavior during curing is also a critical aspect. The decomposition of methylene and methylene ether bonds typically occurs in a temperature range of 220°C to 330°C (493.15 K to 603.15 K). nih.gov

Table 2: Typical Condensation Temperature and Time Parameters

| Parameter | Value | Reference |

| Condensation Temp. | 70°C - 95°C | woodj.orgresearchgate.net |

| Post-Methylolation Cooling | 60°C - 80°C | woodj.orgresearchgate.net |

| Reaction Control | Target viscosity measurement | woodj.orgresearchgate.net |

Multi-Stage Synthesis Procedures

To achieve better control over the resin's final properties, multi-stage synthesis procedures are commonly employed. These methods allow for the manipulation of reaction conditions at different stages of the polymerization process.

The most common method for producing these resins is the conventional alkaline-acid two-stage synthesis. woodj.orgresearchgate.net This process involves two distinct steps:

Alkaline Methylolation: The first stage is carried out under alkaline conditions (pH 7.8-8.5). researchgate.netwoodj.org In this step, urea and formaldehyde react to form various methylolureas. researchgate.netwoodj.org This addition reaction is typically performed at elevated temperatures, often around 90°C. woodj.orgresearchgate.net

Acidic Condensation: Following methylolation, the pH of the reaction mixture is lowered to the acidic range (pH 4.0-5.5) to initiate the condensation polymerization. researchgate.netnih.gov This step is conducted at high temperatures, such as 95°C, to facilitate the formation of methylene and ether linkages, leading to the growth of polymer chains. researchgate.net The reaction is stopped by cooling and adjusting the pH back to a neutral or slightly alkaline state once a desired viscosity is reached. woodj.org

This two-stage approach allows for the separation of the addition and condensation reactions, providing better control over the final polymer structure. irispublishers.com

While the alkaline-acid two-stage method is prevalent, modified one-stage synthesis procedures have also been explored. These methods aim to simplify the production process.

Modified One-Stage Acid Synthesis: In this approach, the entire reaction is conducted in a purely acidic medium, for instance at a pH of 1.0 and a temperature of 50°C. researchgate.net Research suggests that resins synthesized under these strongly acidic conditions can result in a more cross-linked, three-dimensional network structure. researchgate.net This is attributed to the formation of tri- and/or tetra-substituted urea. researchgate.net

Modified One-Stage Neutral Synthesis: Another variation involves carrying out the reaction in a neutral environment at atmospheric temperature. researchgate.net The structural characteristics of resins produced under neutral conditions have been found to be similar to those prepared using the conventional two-stage method. researchgate.net However, a one-stage process carried out at an intermediate pH may be suitable for applications requiring a slower curing resin. irispublishers.com

A modification to the conventional process involves incorporating a strong-acid step at the beginning of the synthesis, where methylolation and condensation occur simultaneously at a very low pH. utm.my

The strategy for adding urea during the synthesis process significantly impacts the final resin properties. A common and effective technique is the two-part urea addition. woodj.orgresearchgate.net

In this method, the first portion of urea is reacted with all of the formaldehyde during the initial methylolation and condensation stages. researchgate.net After the desired degree of polymerization is achieved (indicated by viscosity), the reaction is cooled, and the second portion of urea is added. woodj.orgresearchgate.net This second urea addition serves multiple purposes. It reacts with the remaining free formaldehyde, reducing emissions, and adjusts the final formaldehyde to urea molar ratio of the resin. researchgate.nete3s-conferences.org

This staged addition of urea allows for the formation of a pre-polymer in the first stage, followed by a final reaction stage that consumes residual formaldehyde and modifies the polymer network. researchgate.net The timing and amount of the second urea addition are critical parameters that influence the resin's final molecular weight, viscosity, and performance characteristics. woodj.orgcnrs.fr For example, studies have shown that increasing the number of urea additions can affect gelation time, viscosity, and molecular weight. woodj.org

Co-Polycondensation and Resin Modification

Advanced synthesis methodologies for urea-formaldehyde (UF) resins often involve co-polycondensation and modification with various compounds to enhance specific properties of the final product. These modifications can improve durability, water resistance, and reduce formaldehyde emissions.

Integration with Melamine (B1676169) in Urea-Melamine-Formaldehyde Resins

The integration of melamine into urea-formaldehyde resins to form urea-melamine-formaldehyde (UMF) resins is a common strategy to improve the performance of the adhesive. environdec.comchemanol.com Melamine, with its triazine ring structure, offers higher functionality and reactivity compared to urea, leading to a more cross-linked and stable polymer network. researchgate.net This results in enhanced water and weather resistance, making UMF resins suitable for exterior applications or in environments with high humidity. chemanol.com

The synthesis of UMF resins is a multi-stage process involving the reaction of urea and melamine with formaldehyde under controlled pH and temperature conditions. environdec.com The point at which melamine is introduced during the synthesis significantly impacts the final properties of the resin. When melamine is added in the early stages of the reaction, it can copolymerize with urea and formaldehyde, leading to a more integrated network structure. sciencepublishinggroup.comncsu.edu This early addition can improve the water resistance and bonding strength of the resulting plywood. sciencepublishinggroup.com However, research has shown that even with early addition, a significant portion of the melamine may not fully participate in the main resin structure, existing in a free or lowly hydroxymethylated state. sciencepublishinggroup.com

The co-polycondensation of urea, melamine, and formaldehyde results in a complex structure containing methylene and ether bridges not only between urea units but also between urea and melamine, and between melamine units themselves. researchgate.netsciencepublishinggroup.com This complex structure contributes to a longer curing time and lower free formaldehyde content compared to conventional UF resins. sciencepublishinggroup.com The addition of melamine has been shown to dramatically reduce formaldehyde emissions from medium-density fiberboard (MDF) panels. nih.gov For instance, while a standard UF resin might produce MDF with a formaldehyde emission level of 7.05 ppm (desiccator value), the use of a melamine-formaldehyde (MF) resin can lower this to 0.6 ppm. nih.gov

The properties of UMF resins can be tailored by adjusting the melamine content. chemanol.com Even low levels of melamine (2-12%) can lead to significant improvements in resin performance. researchgate.net Studies have shown that increasing melamine content can affect the molecular weight of the resin, which in turn influences its application properties. woodj.org The synthesis method, such as whether urea, melamine, and formaldehyde are reacted simultaneously or sequentially, also plays a crucial role in determining the final molecular weight and performance of the UMF resin. woodj.org

| Resin Type | Final Molar Ratio (F/(U+M)) | Solid Content (%) | Viscosity (G-H scale) | Free Formaldehyde Content (%) | Appearance |

|---|---|---|---|---|---|

| UF (Conventional) | 1.01 | Normal Range | G-H | Higher | Changes to white immediately after cooling |

| UMF (Conventional) | 1.01 | Slightly higher than UF | G-H | Lower than UF | Changes to white immediately after cooling |

| UF-N (New Process) | 1.01 | Normal Range | O-P | Lower | Remains transparent for 30 days |

| UMF-N (New Process) | 1.01 | Slightly higher than UF-N | O-P | Lower | Changes to white after 7 days |

Modification with Other Aldehyde or Alcohol Compounds (e.g., furfural (B47365), furfuryl alcohol, 2,5-furandimethanol, resorcinol)

To address concerns such as formaldehyde emission and to introduce new functionalities, UF resins can be modified by incorporating other aldehydes or alcohols into the polymer structure. usda.gov Compounds like furfural, furfuryl alcohol, 2,5-furandimethanol, and resorcinol (B1680541) are of particular interest due to their reactivity and, in some cases, their bio-based origins. usda.govscispace.com

Furfural and Furfuryl Alcohol: Furfural, derived from biomass, can be used to partially replace formaldehyde in the synthesis of UF resins, creating urea-formaldehyde-furfural (UFFR) co-condensed resins. ncsu.edu The substitution of furfural for formaldehyde can effectively reduce the free formaldehyde content in the resin, although it may prolong the curing time. ncsu.edu The co-condensation of furfural with urea and formaldehyde has been confirmed through spectroscopic analysis. ncsu.edu Optimized UFFR resins have been shown to produce plywood with good bond strength and low formaldehyde emission. ncsu.edu

Furfuryl alcohol can also be incorporated into UF resins. usda.govswst.org The reactions of furfural and furfuryl alcohol with urea are thermodynamically favorable. usda.gov The resulting resins can exhibit improved properties. For instance, water-insoluble furfuryl alcohol resins can be emulsified and mixed with UF resins to act as a co-binder for particleboard, showing promising improvements in bond strength. swst.org Modification of UF resins with 5-hydroxymethylfurfural (B1680220) (HMF), a derivative of furfural, has been shown to improve the thermal stability and char yield of the resin. scispace.comcabidigitallibrary.org Particleboards bonded with these modified resins exhibit higher mechanical properties and lower water absorption. scispace.comcabidigitallibrary.org

Resorcinol: Resorcinol, a highly reactive aromatic alcohol, can be used to modify both urea-formaldehyde and phenol-urea-formaldehyde (PUF) resins. acs.orgnih.govgoogle.com In PUF resins, the addition of a small amount of resorcinol can accelerate the curing process and lower the curing temperature. acs.orgnih.gov Resorcinol's high reactivity is due to its two hydroxyl groups, which makes it an effective crosslinking agent, even at low temperatures. nih.gov The incorporation of resorcinol can also lead to the formation of resorcinol-terminated urea-formaldehyde resins, which exhibit improved heat and hydrolysis resistance, making them suitable for exterior applications. google.com The synthesis of these resins can be carried out in a single kettle, which is economically advantageous. google.com

| Reactant | Heat of Reaction (kcal/mol) | Product Stability |

|---|---|---|

| Formaldehyde | Most Negative | Largest increase in stability |

| Furfural | Less Negative than Formaldehyde | Less stable than with Formaldehyde |

| Furfuryl alcohol | Less Negative than Furfural | Less stable than with Furfural |

| 2,5-furandimethanol | Least Negative | Smallest increase in stability |

Effect of Fillers and Additives on Resin Formation and Performance

Fillers and additives are incorporated into urea-formaldehyde and urea-melamine-formaldehyde resins to modify their properties, reduce cost, and improve the performance of the final products like plywood and particleboard. researchgate.netncsu.edu

Fillers: A variety of materials, including organic flours and inorganic minerals, are used as fillers. Different types of flour, such as wheat, rye, and pumpkin flour, can significantly affect the rheological behavior and curing properties of the adhesive mixture. researchgate.netncsu.edu The addition of flour generally increases the solid content and viscosity of the resin. researchgate.net The type of flour can also impact the mechanical properties and bonding quality of the resulting plywood. ncsu.edu For instance, pumpkin and rye flours have been found to yield good mechanical properties. ncsu.edu

Inorganic fillers like sepiolite (B1149698), calcium carbonate, and aluminum oxide nanoparticles are also utilized. ump.edu.myscientific.netresearchgate.net Sepiolite, a type of clay mineral, when used as a filler in MUF resin, can improve the wet shear strength of plywood. ncsu.edu This improvement is attributed to the formation of a penetration network with hydrogen bonds between the sepiolite and the MUF resin. ncsu.edu Nanofillers such as multiwalled carbon nanotubes (CNTs) and aluminum oxide nanoparticles can enhance the thermal conductivity of the wood fiber matrix, leading to reduced curing times during hot pressing. ump.edu.my These nanofillers can also improve the mechanical properties of the resulting medium-density fiberboard (MDF). ump.edu.my The dispersion of these nanofillers within the resin matrix is crucial for their effectiveness and can be improved by techniques like high-speed mechanical stirring and ultrasonic treatments. ump.edu.my

Additives: Various chemical additives are used to enhance specific performance characteristics of UF resins. For example, fluorinated polyethers, even in small amounts, can significantly improve the cold-water swelling and internal bond strength of particleboard bonded with UF resin. researchgate.net The mechanism is thought to be related to a reduction in the interfacial tension of the resin, leading to better wetting of the wood substrate. researchgate.net

Curing agents are critical additives that influence the curing process and the final properties of the resin. Compounded curing agents can enhance the initial viscosity, crosslinking density, and thermal stability of UF resin. researchgate.net This can lead to increased prepress and wet shear strength of the plywood, as well as reduced formaldehyde emission. researchgate.net Formaldehyde scavengers are another important class of additives that can improve bonding strength and significantly reduce formaldehyde emission from particleboard. centrumdp.sk

| Flour Filler Type | Shear Strength (Dry Samples) | Shear Strength (After 24h Soaking) |

|---|---|---|

| Pumpkin | High | High |

| Rye | High | High |

| Coconut | Lower (19% decrease) | Lower (16% decrease) |

Structural Elucidation and Characterization of Urea Formaldehyde Polymeric Systems

Spectroscopic Techniques for Structural Analysis

Spectroscopy provides invaluable insights into the chemical bonds and functional groups present within the UF resin structure. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are the primary techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for obtaining detailed qualitative and quantitative information about the molecular structure of UF resins. nih.govaiche.org Both carbon-13 and proton NMR are utilized to probe the chemical environment of the constituent atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of urea-formaldehyde (UF) resins. figshare.commdpi.comnih.gov It allows for the identification and quantification of various carbon-containing functional groups and linkages that define the polymer's architecture. figshare.comkirj.ee The chemical shifts in the ¹³C-NMR spectrum are sensitive to the local chemical environment, enabling the differentiation of key structural elements. kirj.ee

Methylene (B1212753) linkages (-NH-CH₂-NH-), which form the backbone of the cross-linked polymer, are readily identified in the ¹³C-NMR spectrum. cnrs.fr The chemical shifts of these methylene carbons can vary depending on whether they are linked to secondary or tertiary amino groups, providing insight into the degree of branching. kirj.ee Similarly, methylol groups (-NH-CH₂OH), which are crucial reactive sites for condensation, exhibit characteristic signals. cnrs.fr The position of these signals can distinguish between terminal methylol groups and those within the polymer chain.

Ether bonds (-CH₂-O-CH₂-), formed through the reaction of two methylol groups, are another important structural feature that can be detected by ¹³C-NMR. nih.govcnrs.fr The presence and quantity of these linkages are critical as they can influence the resin's stability and formaldehyde (B43269) emission potential. chimarhellas.com Uron structures, which are cyclic ethers formed via intramolecular cyclization reactions, also give rise to distinct signals in the ¹³C-NMR spectrum. nih.govbio-conferences.org The formation of these stable five-membered rings is influenced by reaction conditions such as pH. cnrs.fr

Quantitative ¹³C-NMR analysis, often achieved through techniques like inverse-gated proton decoupling, allows for the determination of the relative proportions of these different structural units. mdpi.com This quantitative data is vital for understanding how synthesis parameters, such as the formaldehyde to urea (B33335) (F/U) molar ratio and reaction pH, impact the final resin structure and its properties. cnrs.frresearchgate.net For instance, studies have shown that a lower initial F/U molar ratio can lead to a higher proportion of methylene linkages. cnrs.fr

Table 1: Representative ¹³C-NMR Chemical Shift Ranges for Key Functional Groups in Urea-Formaldehyde Resins.

| Functional Group | Chemical Shift Range (ppm) |

| Methylene Linkages (-NH-CH₂-NH-) | 45 - 60 ncsu.edu |

| Methylol Groups (-NH-CH₂OH) | 60 - 75 |

| Methylene Ether Bonds (-CH₂-O-CH₂-) | 68 - 76 kpi.ua |

| Uron Structures | 78 - 80 (skeletal vibrations) bio-conferences.org |

| Carbonyl Group (C=O) | 150 - 165 kirj.ee |

Note: The exact chemical shifts can vary depending on the solvent, temperature, and specific chemical environment within the polymer.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a valuable tool for monitoring the kinetics of urea-formaldehyde (UF) resin synthesis and identifying the various types of protons within the polymeric structure. aiche.orgacademicdirect.org This technique provides real-time, non-invasive measurements, allowing researchers to follow the consumption of reactants and the formation of intermediates and final products without altering the reaction conditions. aiche.org

By tracking the integral intensities of specific proton signals over time, the reaction kinetics of the hydroxymethylation and condensation steps can be extensively studied. aiche.orgnih.gov This allows for the development of kinetic models that describe the complex reaction network. aiche.orgresearchgate.net The primary types of protons observed in the ¹H-NMR spectra of UF resins are those associated with methylene groups, hydroxyl groups, and amide groups. academicdirect.org

The chemical shifts of these protons provide structural information. For example, distinct signals can be observed for methylene protons in different environments, such as those in methylene bridges (-NH-CH₂-NH-) versus those in methylol groups (-CH₂OH). academicdirect.org Similarly, the protons of hydroxyl groups and amide (-NH and -NH₂) groups give rise to characteristic resonances. The integration of these signals allows for the determination of the relative ratios of these functional groups, offering insights into the degree of substitution and condensation. academicdirect.org Two-dimensional NMR techniques, such as ¹H-¹⁵N HSQC, can provide even more detailed assignments of these proton signals. researchgate.net

Table 2: Typical ¹H-NMR Chemical Shift Assignments for Functional Groups in Urea-Formaldehyde Resins.

| Functional Group | Chemical Shift Range (ppm) |

| Amide Protons (-NH₂) | 1.3 - 1.5 academicdirect.org |

| Methylene Protons (-CH₂-) | 2.2 - 2.5 academicdirect.org |

| Hydroxyl Protons (-OH) | 3.4 academicdirect.org |

Note: Chemical shifts are referenced to TMS and can vary based on solvent and reaction conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the qualitative analysis of functional groups present in urea-formaldehyde (UF) resins. chimarhellas.comchimarhellas.commdpi.com By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated which reveals the characteristic vibrational frequencies of different chemical bonds. chimarhellas.com This method is effective for identifying key functional groups and observing changes in the chemical structure during the curing process. chimarhellas.comresearchgate.net

The FTIR spectra of UF resins exhibit several characteristic absorption bands. A broad band in the region of 3700-3000 cm⁻¹ is attributed to the N-H stretching of amine and amide groups, as well as O-H stretching from methylol groups and absorbed water. bio-conferences.orgchimarhellas.com The sharpening and shifting of this band to lower wavenumbers upon curing indicates the formation of bonded -NH groups. chimarhellas.com

Strong absorptions corresponding to the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are typically observed around 1650-1550 cm⁻¹. chimarhellas.comresearchgate.net The region between 1400-1360 cm⁻¹ is associated with CH₂OH, CH₃, and C-N groups. researchgate.net The presence of methylene ether bridges (-CH₂-O-CH₂-) can be identified by an absorption band near 1157 cm⁻¹. bio-conferences.org

FTIR spectroscopy is particularly useful for comparing different resin formulations and monitoring the curing process. chimarhellas.comresearchgate.net For example, changes in the intensity of the hydroxyl and N-H bands can indicate the extent of reaction. researchgate.net While providing valuable qualitative information, quantitative analysis with FTIR can be more challenging due to the broad and overlapping nature of some absorption bands.

Table 3: Characteristic FTIR Absorption Bands for Functional Groups in Urea-Formaldehyde Resins.

| Wavenumber (cm⁻¹) | Assignment |

| 3700-3000 | N-H and O-H stretching chimarhellas.com |

| 2965 | C-H stretching (e.g., in -CH₂-O-CH₂-, -CH₂OH) nih.gov |

| 1650-1550 | Amide I (C=O stretching) and Amide II (N-H bending, C-N stretching) chimarhellas.comresearchgate.net |

| 1400-1360 | CH₂OH, CH₃, and C-N groups researchgate.net |

| ~1157 | -CH₂-O-CH₂- (methylene ether bridge) bio-conferences.org |

| 780-800 | Skeletal vibrations of uronic rings bio-conferences.org |

Chromatographic Methods for Molecular Weight and Oligomer Distribution

Chromatographic techniques are essential for separating the components of the complex UF resin mixture based on their size and polarity. This separation allows for the determination of molecular weight distribution and the identification of low molecular weight oligomers.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight (MW) and molecular weight distribution (MWD) of urea-formaldehyde (UF) resins. researchgate.netcnrs.frresearchgate.net This method separates molecules based on their hydrodynamic volume in solution. researchgate.netshimadzu.cz Larger molecules are excluded from the pores of the chromatography column packing material and elute first, while smaller molecules penetrate the pores to varying extents and elute later. shimadzu.cz

The MWD is a critical parameter as it strongly influences the mechanical and bonding properties of the adhesive. researchgate.netkoreascience.kr GPC/SEC analysis provides several key metrics, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.netkoreascience.kr

A significant challenge in the GPC/SEC analysis of UF resins is their poor solubility in many common chromatographic solvents. cnrs.frresearchgate.net Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used as the mobile phase. researchgate.netchimarhellas.com The analysis conditions, such as flow rate and column temperature, can also impact the measured molecular weight values and must be carefully controlled and optimized. researchgate.netkoreascience.kr For instance, increasing the column and detector temperature has been shown to result in higher measured MW and a broader MWD. koreascience.kr

GPC/SEC is frequently used to monitor the condensation reaction during resin synthesis, with an increase in molecular weight observed as the reaction progresses. cnrs.frresearchgate.net It is also a valuable tool for comparing different resin formulations and studying the effects of aging on the polymer structure. researchgate.netresearchgate.net

Table 4: Typical Molecular Weight Data for Urea-Formaldehyde Resins from GPC/SEC.

| Parameter | Typical Value Range | Description |

| Number-Average Molecular Weight (Mn) | 600 - 1800 g/mol | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. researchgate.netwaikato.ac.nz |

| Weight-Average Molecular Weight (Mw) | 1900 - 10,000 g/mol | An average molecular weight that is more sensitive to the presence of high molecular weight species. researchgate.netwaikato.ac.nz |

| Polydispersity Index (PDI) | >1 | A measure of the broadness of the molecular weight distribution. A value of 1 indicates a monodisperse sample. |

High-Performance Liquid Chromatography (HPLC) for Unreacted Oligomers

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of low-molecular-weight species within UF resins. researchgate.net This method is particularly effective for identifying and measuring unreacted urea, as well as early-stage reaction products like monomethylolurea (MMU) and dimethylolurea (B1678115) (DMU). researchgate.netresearchgate.net The ability to monitor the concentrations of these oligomers provides valuable insights into the progression of the polymerization reaction and the effects of aging on the resin. researchgate.nettandfonline.com

Several studies have demonstrated the utility of HPLC in distinguishing between UF resins synthesized with different formaldehyde-to-urea (F/U) molar ratios. researchgate.net By tracking the evolution of unreacted urea, MMU, and DMU, researchers can optimize synthesis parameters to achieve desired resin properties. tandfonline.comacs.org For instance, HPLC analysis can reveal how changes in reaction conditions, such as temperature and the number of urea additions, impact the final distribution of oligomers. acs.org The data obtained from HPLC is often used in conjunction with other techniques like Gel Permeation Chromatography (GPC) to provide a more complete picture of the resin's molecular weight distribution. researchgate.nettandfonline.com

A typical HPLC method for analyzing UF resins involves dissolving the resin in a suitable solvent, such as dimethylsulfoxide, followed by filtration and injection into the chromatograph. researchgate.net The separation of components is achieved on a column, and detection is often performed using a refractive index (RI) detector. tandfonline.com

Table 1: HPLC Analysis of Unreacted Components in UF Resins

| Compound | Typical Retention Time (min) | Significance in UF Resin Analysis |

|---|---|---|

| Unreacted Urea | Varies with method | Indicates the extent of the initial reaction. |

| Monomethylolurea (MMU) | Varies with method | An early-stage product of the urea-formaldehyde reaction. researchgate.net |

Gas Chromatography (GC) for Volatile Components (e.g., unreacted formaldehyde, methanol)

Gas Chromatography (GC) is an essential analytical tool for the determination of volatile components in UF resins, most notably unreacted formaldehyde and methanol (B129727). europa.eudbca.wa.gov.au Given that formaldehyde is a key reactant and its emission from final products is a major concern, accurate quantification by GC is crucial for quality control and regulatory compliance. researchgate.netadhesion.kr Methanol is often present in commercial formaldehyde solutions as a stabilizer, and its concentration can also be monitored using GC. dbca.wa.gov.au

Various GC methods have been developed for formaldehyde analysis. researchgate.netiarc.fr One approach involves the conversion of formaldehyde to a less volatile derivative, which can then be easily separated and detected. dbca.wa.gov.au For instance, formaldehyde can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), and the resulting product is analyzed. adhesion.kr Another technique involves the reduction of formaldehyde to methanol, which is then quantified. dbca.wa.gov.au Headspace GC (HS-GC) is a particularly useful variation for analyzing volatile compounds, where the vapor phase above the sample is injected into the GC system. europa.eu This is often combined with detectors like Flame Ionization Detector (FID) or Electron Capture Detector (ECD). europa.eu

GC analysis has been shown to provide results that are comparable and proportional to other standard methods for formaldehyde emission testing, such as the desiccator and perforator methods. researchgate.netadhesion.kr

Table 2: GC Analysis of Volatile Components in UF Resins